Bicyclo[3.2.0]hept-6-ylmethanol
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Overview
Description
Bicyclo[320]hept-6-ylmethanol is a bicyclic organic compound characterized by a unique structure that includes a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]hept-6-ylmethanol typically involves the reduction of bicyclo[3.2.0]hept-2-en-6-one. One common method is the L-Selectride reduction, which selectively produces the endo-alcohol. This is followed by acetylation under standard conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for Bicyclo[32For example, the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from various sources has been reported .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hept-6-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Swern oxidation reagents and reducing agents such as L-Selectride. Reaction conditions typically involve standard laboratory setups with controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Bicyclo[3.2.0]hept-6-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Bicyclo[3.2.0]hept-6-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules such as:
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a structural motif in various natural products.
Bicyclo[3.3.1]nonane: Another bicyclic compound with applications in synthetic chemistry.
Bicyclo[2.2.2]octane: Used in the synthesis of complex organic molecules and as a scaffold in medicinal chemistry.
Uniqueness
Bicyclo[3.2.0]hept-6-ylmethanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-bicyclo[3.2.0]heptanylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-7-4-6-2-1-3-8(6)7/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDRZMIBSREKRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79972-63-7 |
Source
|
Record name | {bicyclo[3.2.0]heptan-6-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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